molecular formula C20H26N2O2 B12771502 2Uhx8NM35Z CAS No. 914302-59-3

2Uhx8NM35Z

Cat. No.: B12771502
CAS No.: 914302-59-3
M. Wt: 326.4 g/mol
InChI Key: ACQXFQGMLFJXEI-KRWDZBQOSA-N
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Description

The compound 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide , also known by its identifier 2Uhx8NM35Z , is a chemical substance with the molecular formula C20H26N2O2 and a molecular weight of 326.4326 g/mol . This compound features a piperidine ring, a pyridine ring, and an ether linkage, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide involves several steps, starting with the preparation of the piperidine derivative. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Ether Linkage Formation: The ether linkage is formed by reacting the piperidine derivative with a phenol derivative under basic conditions.

    Pyridine Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce the fully reduced piperidine derivative .

Scientific Research Applications

4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways .

Comparison with Similar Compounds

4-(4-(3-((3S)-3-Methyl-1-piperidyl)propoxy)phenyl)pyridine 1-oxide: can be compared with other similar compounds, such as:

  • 4-(4-(3-(Piperidin-1-yl)propoxy)phenyl)pyridine
  • 4-(4-(3-(Methylpiperidin-1-yl)propoxy)phenyl)pyridine
  • 4-(4-(3-(Piperidin-1-yl)propoxy)phenyl)pyridine N-oxide

These compounds share structural similarities but differ in specific functional groups or stereochemistry, which can influence their chemical properties and biological activities .

Properties

CAS No.

914302-59-3

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-[4-[3-[(3S)-3-methylpiperidin-1-yl]propoxy]phenyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C20H26N2O2/c1-17-4-2-11-21(16-17)12-3-15-24-20-7-5-18(6-8-20)19-9-13-22(23)14-10-19/h5-10,13-14,17H,2-4,11-12,15-16H2,1H3/t17-/m0/s1

InChI Key

ACQXFQGMLFJXEI-KRWDZBQOSA-N

Isomeric SMILES

C[C@H]1CCCN(C1)CCCOC2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-]

Origin of Product

United States

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